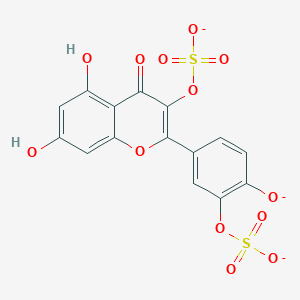

Quercetin 3,3'-bissulfate(3-)

Description

Overview of Flavonoids and Their Conjugation Pathways

Flavonoids are characterized by a C6-C3-C6 skeleton and are ubiquitously present in fruits, vegetables, and other plant-based foods. nih.govtandfonline.com In their natural state, they often exist as glycosides. researchgate.net Before they can be absorbed in the small intestine, these glycosides are typically hydrolyzed to their aglycone forms. tandfonline.comresearchgate.net Once absorbed, flavonoid aglycones undergo extensive metabolism, primarily in the small intestine and liver. vup.skelsevierpure.com

The primary conjugation pathways for flavonoids are glucuronidation and sulfation, with methylation also playing a role. vup.skmdpi.com These reactions are catalyzed by phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.govontosight.ai The purpose of this conjugation is to increase the water solubility of the flavonoids, which facilitates their excretion from the body via urine and bile. ontosight.aimdpi.com This metabolic processing means that in the bloodstream, flavonoids are predominantly found as conjugated metabolites rather than in their original aglycone form. nih.govtandfonline.com

Significance of Sulfation in Flavonoid Metabolism and Bioactivity

Sulfation is a critical step in the metabolism of a wide array of compounds, including flavonoids. researchgate.net This reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the flavonoid, a reaction catalyzed by sulfotransferase enzymes. ontosight.ainih.gov The addition of a sulfate (B86663) group significantly alters the physicochemical properties of the flavonoid, including its size, charge, and hydrophobicity. vup.sk

These changes have a direct impact on the flavonoid's biological fate. Increased water solubility, for instance, affects how these compounds are transported across cell membranes and their rate of excretion. vup.skontosight.ai Furthermore, the addition of sulfate groups can modulate the biological activity of the parent flavonoid. ontosight.ainih.gov While conjugation can sometimes reduce certain activities, such as antioxidant capacity, by blocking free hydroxyl groups, it can also lead to metabolites with unique or enhanced biological functions. vup.skmdpi.com The sulfation pattern itself—the specific hydroxyl group to which the sulfate is attached—can also lead to different biological effects among isomeric sulfated metabolites. mdpi.com

Specific Focus on Quercetin (B1663063) Sulfates as Research Subjects

Quercetin, a prominent flavonol found in many foods, has been a major focus of flavonoid research. nih.govmdpi.com Consequently, its sulfated metabolites are of significant interest to scientists seeking to understand the in vivo effects of quercetin consumption. Following ingestion, quercetin is extensively metabolized, with various quercetin sulfates being identified as major plasma metabolites in humans. wikipedia.orgipb.pt

Research into quercetin sulfates aims to elucidate their specific biological activities, which may differ from the parent quercetin aglycone. mdpi.comaacrjournals.org For example, studies have investigated the antioxidant potential of different quercetin sulfate isomers, revealing that their activity can vary depending on the position of sulfation. mdpi.com Furthermore, the ability of cells to take up and even de-sulfate these metabolites is an active area of investigation, as this could represent a mechanism for localized activity within tissues. aacrjournals.org The synthesis of authentic quercetin sulfate standards has been a crucial step in enabling more accurate and detailed metabolic and bioactivity studies. ipb.pt

Contextualizing Quercetin 3,3'-bissulfate(3-) within Sulfated Flavonoid Research

Within the family of quercetin sulfates, Quercetin 3,3'-bissulfate(3-) represents a di-sulfated derivative. It is a flavonoid oxoanion that results from the deprotonation of the sulfo and 7-hydroxy groups of quercetin 3,3'-bissulfate and is the major species at a physiological pH of 7.3. ebi.ac.uk The formation of such di-sulfated compounds highlights the extensive metabolism that flavonoids can undergo.

The biosynthesis of Quercetin 3,3'-bissulfate involves the enzyme quercetin-3-sulfate 3'-sulfotransferase, which transfers a sulfate group to quercetin 3-sulfate. wikipedia.orgwikipedia.org This enzyme has been identified in plants like Flaveria chlorifolia. wikipedia.org The study of multiply-sulfated flavonoids like Quercetin 3,3'-bissulfate is essential for a complete understanding of flavonoid metabolism. Research on the bioactivity of di-sulfated quercetin derivatives has shown that they can retain or even exhibit enhanced activity in certain assays compared to their monosulfated counterparts. mdpi.com

Below is a table summarizing key enzymes involved in the formation of quercetin sulfates.

| Enzyme Name | Substrate(s) | Product(s) |

| Quercetin-3-sulfate 3'-sulfotransferase | 3'-phosphoadenylyl sulfate, Quercetin 3-sulfate | Adenosine (B11128) 3',5'-bisphosphate, Quercetin 3,3'-bissulfate |

| Quercetin-3-sulfate 4'-sulfotransferase | 3'-phosphoadenylyl sulfate, Quercetin 3-sulfate | Adenosine 3',5'-bisphosphate, Quercetin 3,4'-bissulfate |

| Quercetin-3,3'-bissulfate 7-sulfotransferase | 3'-phosphoadenylyl sulfate, Quercetin 3,3'-bissulfate | Adenosine 3',5'-bisphosphate, Quercetin 3,7,3'-trissulfate |

This data is compiled from publicly available scientific information. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C15H7O13S2-3 |

|---|---|

Molecular Weight |

459.3 g/mol |

IUPAC Name |

[5,7-dihydroxy-2-(4-oxido-3-sulfonatooxyphenyl)-4-oxochromen-3-yl] sulfate |

InChI |

InChI=1S/C15H10O13S2/c16-7-4-9(18)12-11(5-7)26-14(15(13(12)19)28-30(23,24)25)6-1-2-8(17)10(3-6)27-29(20,21)22/h1-5,16-18H,(H,20,21,22)(H,23,24,25)/p-3 |

InChI Key |

CVENNDDRCHLONB-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])[O-] |

Origin of Product |

United States |

Nomenclature and Structural Characteristics of Quercetin 3,3 Bissulfate 3

Systematic Naming and Positional Isomerism of Sulfate (B86663) Groups

The systematic name for Quercetin (B1663063) 3,3'-bissulfate is [5,7-dihydroxy-2-(4-hydroxy-3-sulfooxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate. uni.lu This nomenclature precisely indicates the locations of the two sulfate groups on the quercetin backbone. The numbering of the carbon atoms in the quercetin structure is crucial for identifying the positions of these substitutions. scispace.com The '3' and '3'' positions refer to the hydroxyl groups on the C ring and the B ring of the flavonoid structure, respectively.

In an enzymatic context, the formation of this specific isomer is catalyzed by quercetin-3-sulfate 3'-sulfotransferase. wikipedia.org This enzyme facilitates the transfer of a sulfo group to the 3'-position of quercetin 3-sulfate, resulting in the formation of quercetin 3,3'-bissulfate. wikipedia.org This highlights the regioselectivity of enzymatic sulfation in producing specific isomers.

Distinctions from Other Sulfated Quercetin Derivatives

Quercetin can be sulfated at various positions, leading to a range of derivatives, including monosulfates, bissulfates (also referred to as disulfates), and trissulfates. mdpi.compan.olsztyn.pl Quercetin 3,3'-bissulfate(3-) is distinct from these other forms due to the specific number and location of its sulfate groups.

Monosulfates: These derivatives, such as quercetin-3-O-sulfate, quercetin-3'-O-sulfate, and quercetin-4'-O-sulfate, possess only one sulfate group. nih.govnih.gov The absence of a second sulfate group significantly alters their molecular weight, charge, and potential for interaction with other molecules compared to bissulfates. For instance, quercetin-3-sulfate is a known human plasma metabolite of quercetin. wikipedia.org

Other Bissulfates/Disulfates: Even within the bissulfate category, various isomers exist. For example, quercetin-7,3'-di-O-sulfate, quercetin-7,4'-di-O-sulfate, and quercetin-3',4'-di-O-sulfate have been synthesized and studied. nih.govnih.gov These differ from quercetin 3,3'-bissulfate in the positioning of the two sulfate groups, which can lead to variations in their stability and biological activities. mdpi.com

Trissulfates: Further sulfation can lead to the formation of trissulfates, such as quercetin 3,7,3'-trissulfate. wikipedia.orgwikipedia.org This is formed when the enzyme quercetin-3,3'-bissulfate 7-sulfotransferase acts on quercetin 3,3'-bissulfate. wikipedia.orgmicrobialtec.com The addition of a third sulfate group further increases the molecule's polarity and negative charge.

The following table provides a comparison of Quercetin 3,3'-bissulfate with other sulfated quercetin derivatives.

| Derivative Name | Number of Sulfate Groups | Position(s) of Sulfate Group(s) |

| Quercetin 3-O-sulfate | 1 | 3 |

| Quercetin 3'-O-sulfate | 1 | 3' |

| Quercetin 4'-O-sulfate | 1 | 4' |

| Quercetin 3,3'-bissulfate | 2 | 3, 3' |

| Quercetin 7,3'-di-O-sulfate | 2 | 7, 3' |

| Quercetin 7,4'-di-O-sulfate | 2 | 7, 4' |

| Quercetin 3',4'-di-O-sulfate | 2 | 3', 4' |

| Quercetin 3,7,3'-trissulfate | 3 | 3, 7, 3' |

Theoretical Structural Analyses and Conformational Considerations

Theoretical studies, often employing quantum calculations and molecular dynamics simulations, provide valuable insights into the structural and conformational properties of sulfated flavonoids like Quercetin 3,3'-bissulfate. nih.govtandfonline.com These computational methods help in understanding the molecule's stability, electronic properties, and potential interactions at a molecular level.

The addition of sulfate groups significantly impacts the electronic structure and conformation of the quercetin molecule. rroij.com Sulfation increases the molecule's polarity and can alter the bond dissociation enthalpies of the remaining hydroxyl groups. mdpi.com Theoretical calculations have been used to compare the stability of different quercetin disulfate isomers, suggesting that factors like π-conjugation between the B and C rings can influence their relative energies. mdpi.com

Biosynthesis and Enzymatic Formation Pathways of Quercetin 3,3 Bissulfate 3

Identification and Characterization of Specific Sulfotransferases

The enzymatic sulfation of quercetin (B1663063) to form its various sulfated derivatives, including Quercetin 3,3'-bissulfate(3-), is carried out by specific sulfotransferase (SOT) enzymes. researchgate.netfrontiersin.org These enzymes exhibit high specificity for the position of sulfation on the flavonoid molecule. researchgate.net

Quercetin-3-sulfate 3'-sulfotransferase (EC 2.8.2.26) Activity

A key enzyme in the formation of Quercetin 3,3'-bissulfate is Quercetin-3-sulfate 3'-sulfotransferase , classified under the Enzyme Commission (EC) number 2.8.2.26 . wikipedia.orgqmul.ac.ukenzyme-database.orgexpasy.orgcreative-enzymes.com This enzyme specifically catalyzes the transfer of a sulfate (B86663) group from a donor molecule to the 3'-position of quercetin 3-sulfate. wikipedia.orgqmul.ac.ukenzyme-database.org

The systematic name for this enzyme is 3'-phosphoadenylyl-sulfate:quercetin-3-sulfate 3'-sulfotransferase . wikipedia.orgqmul.ac.uk It is also commonly referred to as flavonol 3'-sulfotransferase, 3'-Sulfotransferase, and PAPS:flavonol 3-sulfate 3'-sulfotransferase. wikipedia.orgqmul.ac.ukcreative-enzymes.com The chemical reaction catalyzed by this enzyme is:

3'-phosphoadenylyl sulfate + quercetin 3-sulfate ⇌ adenosine (B11128) 3',5'-bisphosphate + quercetin 3,3'-bissulfate wikipedia.orgqmul.ac.ukenzyme-database.orgexpasy.org

This reaction demonstrates that the enzyme utilizes quercetin 3-sulfate as its substrate to produce quercetin 3,3'-bissulfate. wikipedia.orgqmul.ac.uk

Substrate Specificity and Enzyme Kinetics in Quercetin Sulfation

Sulfotransferases involved in quercetin metabolism exhibit distinct substrate specificity. For instance, in Flaveria chloraefolia, the sulfotransferases show strict specificity for position 3 of flavonol aglycones and positions 3' and 4' of flavonol 3-sulfates. researchgate.net The kinetic properties of these enzymes, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), determine the efficiency of the sulfation process.

The regioselectivity of sulfation can be influenced by the enzyme source. For example, arylsulfotransferase (AST) from Desulfitobacterium hafniense preferentially sulfates the catechol moiety of flavonols. nih.gov In contrast, arylsulfotransferase from a human intestinal bacterium was found to produce quercetin 3,3'-disulfate and 3,3',7-trisulfate derivatives, but did not sulfate the 4'- and 5-hydroxyl groups. nih.gov

Role of 3'-Phosphoadenylyl Sulfate (PAPS) in Sulfotransferase Reactions

The universal sulfate donor for sulfotransferase reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS) . ontosight.aitaylorandfrancis.comnih.govfrontiersin.orgwikipedia.orgoup.com PAPS is an "activated" form of sulfate that is essential for the enzymatic transfer of a sulfonate group to a substrate. nih.gov The availability of PAPS within the cell is a critical factor that can be rate-limiting for sulfation reactions. taylorandfrancis.comnih.gov

PAPS is synthesized in the cytoplasm from ATP and inorganic sulfate in a two-step enzymatic reaction. taylorandfrancis.comfrontiersin.orgwikipedia.org The concentration of PAPS is dependent on its synthesis, degradation, and utilization by sulfotransferases. nih.gov

Occurrence and Expression of Relevant Sulfotransferases in Biological Systems (e.g., Flaveria species)

Species of the genus Flaveria are known to accumulate a variety of sulfated flavonols. nih.govnih.gov This is due to the presence of a suite of position-specific flavonol sulfotransferases. nih.govnih.gov Research on Flaveria chloraefolia and Flaveria bidentis has led to the identification and characterization of several of these enzymes. researchgate.netnih.govnih.gov

In F. chloraefolia, three distinct flavonol-specific sulfotransferases have been partially purified and characterized. wikipedia.orgqmul.ac.uk These enzymes are responsible for the sequential sulfation of quercetin. frontiersin.org Similarly, F. bidentis possesses flavonol sulfotransferases, including a flavonol 3-sulfotransferase (F3-ST) and a flavonol 7-sulfotransferase. nih.govnih.gov The expression of these enzymes appears to be tissue-specific and developmentally regulated. nih.gov A cDNA clone encoding F3-ST from F. bidentis has been isolated and expressed in Escherichia coli, confirming its high affinity for flavonol aglycones like quercetin. nih.gov

Regulation of Quercetin Sulfation Pathways

The biosynthesis of sulfated flavonoids, including Quercetin 3,3'-bissulfate, is a regulated process. In cell cultures of Flaveria bidentis, the synthetic auxin 2,4-dichlorophenoxyacetic acid was found to induce the activity of flavonol 3-sulfotransferase (F3-ST) and increase the levels of its corresponding mRNA transcript. nih.gov This suggests that plant hormones can play a role in modulating the sulfation of quercetin.

In Vitro Enzymatic Synthesis and Characterization of Quercetin Sulfates

The enzymatic synthesis of quercetin sulfates in a laboratory setting provides a means to produce these compounds for research and characterization. Various enzymatic and chemoenzymatic methods have been developed for this purpose. nih.govnih.gov

Arylsulfotransferases from bacterial sources have been utilized for the in vitro sulfation of quercetin. nih.govnih.gov For instance, an arylsulfotransferase from a human intestinal bacterium was used to synthesize quercetin 3,3'-disulfate when p-nitrophenyl sulfate (PNS) was used as the sulfate donor. nih.gov When PNS was in equimolar or two-fold molar excess to quercetin, only the 3,3'-disulfate was formed, with no monosulfate product. nih.gov Similarly, arylsulfotransferase from Desulfitobacterium hafniense has been used to catalyze the sulfation of quercetin. nih.govresearchgate.net

These in vitro synthesis methods allow for the production of specific quercetin sulfate isomers, which can then be purified and structurally characterized using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Chemical Synthesis and Derivatization Approaches for Quercetin 3,3 Bissulfate 3

Synthetic Methodologies for Direct Sulfation of Quercetin (B1663063) and its Derivatives

The synthesis of quercetin sulfates, including bissulfates, is primarily achieved through chemical and chemoenzymatic methods. These approaches are crucial for producing authentic standards required for metabolic and biological studies. ipb.ptresearchgate.net

Chemical Synthesis: A prevalent method for the direct sulfation of quercetin involves the use of sulfur trioxide-amine complexes. researchgate.net The sulfur trioxide-N-triethylamine (SO₃·NEt₃) complex is commonly employed for the sulfation of various small molecules, including flavonoids like quercetin. mdpi.comnih.gov In a typical procedure, quercetin is reacted with a molar excess of the SO₃·NEt₃ complex in a solvent like dioxane or anhydrous dimethylformamide (DMF). ipb.pt For instance, reacting quercetin with a 10-fold molar excess of the sulfating agent can produce a mixture of several sulfated derivatives. ipb.pt This reaction typically yields a complex mixture containing multiple monosulfated and disulfated isomers, including quercetin-3-O-sulfate, quercetin-7-O-sulfate, quercetin-3'-O-sulfate, and quercetin-4'-O-sulfate, as well as various disulfates. ipb.pt

Another sulfating agent used is the sulfur trioxide-pyridine (SO₃·pyridine) complex, which has been applied to various phenols and phenolic acids. mdpi.com However, methods involving sulfur trioxide-amine complexes can present challenges related to purification and potential toxicity from reagents like pyridine. researchgate.net

Chemoenzymatic Synthesis: Enzymatic approaches offer a milder and more regioselective alternative to chemical synthesis. nih.govmdpi.com Arylsulfotransferases (ASTs), particularly from bacterial sources like Desulfitobacterium hafniense and Eubacterium A-44, have been successfully used for the sulfation of quercetin. nih.govmdpi.comresearchgate.net These enzymes catalyze the transfer of a sulfonate group from a donor, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS) or p-nitrophenyl sulfate (B86663) (PNS), to the hydroxyl groups of the flavonoid. nih.govacs.org

Enzymatic sulfation by an arylsulfotransferase from a human intestinal bacterium, using PNS as a sulfate donor, has been shown to produce Quercetin 3,3'-bissulfate. nih.gov When PNS was in equimolar amounts to quercetin, only the 3,3'-disulfate was formed, with no monosulfate products detected. nih.gov Increasing the molar excess of the donor led to the formation of Quercetin 3,3',7-trisulfate. nih.gov This highlights the potential for specificity in enzymatic methods. The enzyme Quercetin-3,3'-bissulfate 7-sulfotransferase specifically catalyzes the conversion of Quercetin 3,3'-bissulfate to Quercetin 3,7,3'-trisulfate using PAPS as the sulfate donor. qmul.ac.ukwikipedia.org

Table 1: Comparison of Synthetic Methods for Quercetin Sulfates

| Method | Sulfating Agent/Enzyme | Typical Products | Reported Yields | Key Features |

|---|---|---|---|---|

| Chemical Synthesis | Sulfur trioxide-N-triethylamine (SO₃·NEt₃) | Complex mixture of mono- and di-sulfates | 0.8% - 16% for individual isomers nih.gov | Generates multiple standards simultaneously; purification is challenging. ipb.ptnih.gov |

| Chemoenzymatic Synthesis | Arylsulfotransferase (from Desulfitobacterium hafniense) | Mono-, di-, and tri-sulfates (e.g., Quercetin-3,3'-di-O-sulfate) | Not specified for bissulfate mdpi.com | High regioselectivity, mild reaction conditions. nih.govmdpi.com |

| Chemoenzymatic Synthesis | Arylsulfotransferase (from human intestinal bacterium) | Quercetin 3,3'-bissulfate, Quercetin 3,3',7-trissulfate | Not specified nih.gov | Specific production of bissulfate with equimolar donor. nih.gov |

Challenges in Selective Sulfation and Yield Optimization

A primary difficulty in the synthesis of specific quercetin sulfates, such as Quercetin 3,3'-bissulfate(3-), is the lack of regioselectivity, particularly in chemical methods. nih.gov Quercetin possesses five hydroxyl groups (at positions 3, 5, 7, 3', and 4') with varying reactivity, leading to the concurrent formation of a complex mixture of isomers. ipb.pt

Challenges in Chemical Synthesis:

Lack of Selectivity: Direct sulfation without protecting groups often results in a mixture of mono- and disulfates that are difficult to separate. nih.gov For example, using the SO₃-triethylamine complex can produce at least four monosulfates and three disulfates. ipb.pt

Low Yields: The yields for specific, individual sulfated products are often very low, sometimes ranging from just 0.8% to 3.8% for disulfates. ipb.ptnih.gov This is a consequence of the reaction producing multiple products and the difficulty in isolating the desired compound from the mixture.

Purification Difficulties: The separation of structurally similar isomers, such as quercetin-3'-O-sulfate and quercetin-4'-O-sulfate, can be extremely challenging and may require sophisticated chromatographic techniques like semi-preparative HPLC. nih.gov In some cases, complete resolution is not achieved. ipb.pt

Reagent and Product Stability: The reagents used, like sulfur trioxide amine complexes, can have intrinsic stability issues, and the resulting sulfated products can be prone to decomposition or hydrolysis back to the parent quercetin molecule. researchgate.netnih.gov

Challenges in Enzymatic Synthesis:

Enzyme Specificity: While often more selective than chemical methods, the outcome can still be a mixture of products. For instance, arylsulfotransferase from Desulfitobacterium hafniense can produce an inseparable mixture of quercetin-3'-O-sulfate and quercetin-4'-O-sulfate. nih.govresearchgate.net

Reaction Optimization: Enzymatic reactions are sensitive to conditions such as pH, enzyme concentration, and reaction time. Prolonged reaction times can lead to the formation of polymeric byproducts and hydrolysis of the desired sulfated products. nih.gov

Substrate Inhibition: The efficiency of the enzymatic reaction can be influenced by the concentrations of both the sulfate donor and the acceptor substrate. acs.org

Development of Synthetic Standards for Research Applications

The availability of pure, structurally characterized quercetin sulfates is essential for advancing research into the metabolism and biological activities of flavonoids. ipb.ptresearchgate.net Since quercetin is extensively metabolized in the body into sulfated, glucuronidated, and methylated forms, these metabolites, rather than the parent compound, are the primary circulating forms and may be responsible for the observed biological effects. nih.gov

Synthetic standards are indispensable for several key applications:

Metabolite Identification: Authentic standards are used to compare against and identify metabolites present in biological samples such as urine, plasma, and tissue extracts using analytical techniques like HPLC and mass spectrometry. ipb.ptresearchgate.net For example, a synthetic standard was used to confirm the presence of quercetin-3'-O-sulfate in rat urine. ipb.pt

Quantification: To determine the concentration of specific metabolites in biological systems, a pure standard is required to create a calibration curve for absolute quantification. frontiersin.org This allows researchers to assess the extent of absorption and metabolism of quercetin.

Biological Activity Studies: Investigating the biological or pharmacological effects of individual quercetin metabolites requires pure compounds. ipb.pt This helps to determine whether the parent flavonoid or its specific conjugates are responsible for the health benefits associated with quercetin consumption. researchgate.net

Method Development: Synthetic standards are crucial for optimizing analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the sensitive and specific detection of sulfated flavonoids. frontiersin.org

The chemical and enzymatic synthesis routes, despite their challenges, provide a means to generate these vital research tools that would otherwise be difficult to obtain from natural sources in sufficient purity and quantity. ipb.pt

Strategies for Modifying Quercetin to Influence Sulfation and Stability

To overcome the challenges associated with direct sulfation and to improve the properties of quercetin derivatives, researchers have explored various modification strategies. These approaches aim to enhance metabolic stability, solubility, and bioavailability, or to direct the sulfation to a specific position. sioc-journal.cnresearchgate.netmdpi.com

Acetylation: Modifying the hydroxyl groups of quercetin through acetylation has been shown to enhance its metabolic stability. mdpi.com One study found that a tetra-acetylated quercetin (4Ac-Q) was more resistant to metabolism in HepG2 cells compared to quercetin itself. While 4Ac-Q was metabolized, it resulted in a higher intracellular concentration of quercetin over time, suggesting that acylation can act as a pro-drug strategy to improve persistence. mdpi.com Such modifications could potentially be used to protect certain hydroxyl groups, thereby directing sulfation to the remaining free positions.

Glycosylation: The attachment of sugar moieties to quercetin is a common natural modification and a strategy used in synthetic approaches. jmb.or.kr The presence of a sugar group can influence which hydroxyl group is available for subsequent reactions like sulfation. For example, enzymatic sulfation of quercetin glycosides like isoquercitrin (B50326) (quercetin-3-O-glucoside) with arylsulfotransferase from Desulfitobacterium hafniense resulted in selective sulfation at the C-4' position. researchgate.net This demonstrates that glycosylation can effectively block certain positions and direct sulfation to others.

Methylation: Like glycosylation and acetylation, methylation of hydroxyl groups can increase the metabolic stability of flavonoids. nih.govmdpi.com By methylating specific hydroxyls, it would be possible to prevent sulfation at those sites, thus improving the selectivity of the reaction for the unprotected hydroxyl groups.

Encapsulation: To improve the stability of quercetin itself, encapsulation in nanoparticle-based delivery systems has been explored. researchgate.net Protecting quercetin within biopolymer nanoparticles can enhance its resistance to degradation from factors like pH changes and heat, which could be beneficial prior to or after a sulfation reaction. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Quercetin |

| Quercetin 3,3'-bissulfate(3-) |

| Quercetin-3-O-sulfate |

| Quercetin-7-O-sulfate |

| Quercetin-3'-O-sulfate |

| Quercetin-4'-O-sulfate |

| Quercetin 3,3',7-trisulfate |

| p-nitrophenyl sulfate (PNS) |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| 3,7,3',4'-O-tetraacetylquercetin (4Ac-Q) |

Metabolic and Biotransformational Studies of Quercetin 3,3 Bissulfate 3

In Vitro Cellular Models for Metabolism of Sulfated Quercetin (B1663063) (e.g., HepG2 Cells)

In vitro cellular models, particularly the human hepatoma cell line HepG2, are widely used to investigate the hepatic metabolism of quercetin and its conjugates. wiley.comnih.gov These cells express many of the key phase II metabolic enzymes, such as sulfotransferases, UDP-glucuronosyltransferases (UGTs), and catechol-O-methyltransferases (COMT), allowing for detailed studies of metabolic pathways. wiley.comtandfonline.com

Studies using HepG2 cells have shown they can absorb and further metabolize quercetin conjugates. nih.gov For instance, when HepG2 cells are incubated with quercetin glucuronides, these can be either methylated or hydrolyzed and subsequently sulfated, demonstrating the dynamic interplay of metabolic pathways within the liver. nih.govtandfonline.com HPLC/MS metabolic profiling in HepG2 cells has revealed that sulfated flavonoids are metabolized to a more limited extent compared to their non-sulfated parent compounds. nih.gov While much of the research has focused on quercetin monosulfates and glucuronides, these models provide the foundational understanding of the enzymatic processes that Quercetin 3,3'-bissulfate(3-) would undergo. nih.govnih.gov The uptake of sulfated quercetin conjugates by HepG2 cells is known to be mediated by organic anion-transporting polypeptides (OATPs). ugent.be

Deconjugation, the removal of sulfate (B86663) or glucuronic acid groups, is a critical step that can release the more biologically active aglycone, quercetin. ugent.be This process is mediated by hydrolytic enzymes.

Sulfatases : These enzymes are responsible for cleaving sulfate esters. The deconjugation of sulfated metabolites can occur intracellularly, potentially releasing the parent compound within target tissues. researchgate.netfrontiersin.org While the specific sulfatases responsible for deconjugating quercetin sulfates in human tissues are not fully characterized, their activity is essential for the potential bioactivity of circulating sulfates. nii.ac.jp In inflammatory macrophages, mitochondrial dysfunction has been linked to the deconjugation of quercetin glucuronides, and similar mechanisms may influence sulfatase activity. nih.gov

β-Glucuronidases : This class of enzymes hydrolyzes glucuronide conjugates. In hepatic models like HepG2 cells, endogenous β-glucuronidase activity has been shown to cleave quercetin glucuronides, allowing the released quercetin aglycone to be subsequently sulfated to form quercetin-3'-sulfate. wiley.comnih.gov This demonstrates that even after initial conjugation, metabolites can be dynamically modified, and deconjugation by β-glucuronidase is a key step in this process. nih.gov

The primary phase II metabolic pathways for quercetin—sulfation, glucuronidation, and methylation—are interconnected and can influence one another. wiley.comnih.gov

In HepG2 cells, quercetin glucuronides can be directly methylated by catechol-O-methyltransferase (COMT) or be deconjugated and then sulfated. nih.gov This indicates a metabolic branch point where the substrate can be channeled into different pathways. Research has shown that inhibiting one pathway can increase flux through another. For example, when methylation was blocked using a COMT inhibitor in HepG2 cells metabolizing quercetin glucuronides, the formation of quercetin-3'-sulfate increased significantly. nih.gov This suggests that sulfation and methylation are, to some extent, competing pathways. nih.gov Given that Quercetin 3,3'-bissulfate(3-) already possesses two sulfate groups, its further metabolism could potentially involve methylation or deconjugation followed by other modifications.

Biotransformation by Microbial Systems (e.g., Gut Microbiota)

A significant portion of ingested quercetin and its conjugates that are not absorbed in the small intestine travel to the colon, where they are subject to extensive biotransformation by the resident gut microbiota. wiley.comnih.gov The initial step is typically deglycosylation or deconjugation, which releases the quercetin aglycone. wiley.comnih.gov The aglycone is then catabolized by bacterial enzymes through C-ring fission, leading to the formation of various phenolic acids and smaller aromatic compounds. nih.gov

To study the metabolic capacity of the gut microbiota, researchers use in vitro fermentation models. These experiments typically involve incubating quercetin or its conjugates with fresh fecal samples from human volunteers under anaerobic conditions. nih.gov The subsequent identification of metabolites using techniques like HPLC and mass spectrometry reveals the catabolic pathways.

These studies show that quercetin degradation leads to the formation of several smaller phenolic compounds. The specific metabolites produced can vary depending on the composition of an individual's gut microbiota. nih.gov

Table 1: Key Metabolites Identified from In Vitro Microbial Fermentation of Quercetin

| Precursor Compound | Identified Microbial Metabolite | Finding |

| Quercetin | 3,4-Dihydroxyphenylacetic acid | A major catabolite produced by several bacterial species. nih.govnih.govfoodandnutritionresearch.net |

| Quercetin | 3-Hydroxyphenylacetic acid | A dehydroxylated derivative of 3,4-dihydroxyphenylacetic acid. nih.gov |

| Quercetin | 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | A common phenolic acid resulting from quercetin degradation. nih.govnih.gov |

| Quercetin | 4-Hydroxybenzoic acid | A further degradation product. nih.gov |

| Quercetin | 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) | Generated by select gut bacteria like Bacillus glycinifermentans. nih.govencyclopedia.pub |

This table summarizes key metabolites identified from the microbial breakdown of quercetin, the aglycone that would be released from Quercetin 3,3'-bissulfate(3-) in the colon.

Specific bacterial species within the human gut have been identified as being capable of degrading quercetin. Screening of human gut bacterial collections has revealed that the ability to biotransform flavonoids may be restricted to a relatively small number of species. nih.govencyclopedia.pub

Table 2: Bacterial Species with Demonstrated Quercetin-Degrading Activity

| Bacterial Species | Phylum | Key Finding | Citation |

| Flavonifractor plautii | Firmicutes | Degrades quercetin to produce 3,4-dihydroxyphenylacetic acid (DOPAC). | nih.gov |

| Bacillus glycinifermentans | Firmicutes | Degrades quercetin to produce 3,4-dihydroxybenzoic acid (3,4-DHBA) and 2,4,6-trihydroxybenzoic acid (2,4,6-THBA). | nih.gov |

| Eubacterium ramulus | Firmicutes | Known to degrade quercetin and other flavonoids like luteolin. | plos.orgmdpi.com |

| Bacteroides eggerthii | Bacteroidetes | Identified as a quercetin-degrading species in a screening of 94 human gut bacteria. | nih.govresearchgate.net |

| Clostridium perfringens | Firmicutes | Can transform quercetin into 3,4-dihydroxyphenylacetic acid. | foodandnutritionresearch.netmdpi.com |

| Bacteroides fragilis | Bacteroidetes | Shown to degrade quercetin into 3,4-dihydroxyphenylacetic acid. | foodandnutritionresearch.netmdpi.com |

| Eubacterium eligens | Firmicutes | Capable of flavonoid biotransformation. | nih.govresearchgate.net |

This interactive table lists bacterial species identified in research studies for their ability to metabolize quercetin.

Intracellular Fate and Persistence of Quercetin 3,3'-Bissulfate(3-)

The intracellular fate of a quercetin conjugate is determined by its ability to cross the cell membrane, its stability against metabolic enzymes within the cell, and its potential to be removed by efflux transporters.

Sulfation significantly increases the hydrophilicity of quercetin, which generally reduces its ability to pass through cell membranes via passive diffusion. researchgate.net Consequently, the cellular uptake of sulfated flavonoids is much lower than that of the parent aglycone. nih.gov The entry of sulfated conjugates like Quercetin 3,3'-bissulfate(3-) into cells is believed to be mediated by specific transporters, such as organic anion transporters (OATs). ugent.beresearchgate.net

Mechanistic Investigations of Cellular and Molecular Interactions of Quercetin 3,3 Bissulfate 3

Interaction with Specific Enzymes and Proteins

The biological activity of Quercetin (B1663063) 3,3'-bissulfate(3-) and related quercetin sulfates is intrinsically linked to their ability to bind with and modulate the function of various proteins and enzymes.

Ligand-Protein Binding Studies (e.g., Alpha-Rep protein of Cotton Leaf Curl Multan Alphasatellite)

Computational docking studies have been employed to investigate the binding interactions between plant-derived flavonoids and viral proteins. One such study focused on the Alpha-Rep protein of the Cotton Leaf Curl Multan Alphasatellite (CLCuMuA), a protein essential for viral replication. cabidigitallibrary.org In this in silico analysis, Quercetin 3,3'-bissulfate(3-) was identified as one of several flavonoids capable of docking within the active site of the Alpha-Rep protein. cabidigitallibrary.org The interaction was characterized by the formation of bonds with specific amino acid residues, indicating a potential inhibitory role. cabidigitallibrary.org

The binding of Quercetin 3,3'-bissulfate(3-) to the Alpha-Rep protein involves interactions with four key amino acids within the protein's active site. cabidigitallibrary.org These interactions are detailed in the table below.

| Interacting Amino Acid | Type of Link/Interaction | Reference |

| Lysine 78 (Lys 78) | Arene-Cation | cabidigitallibrary.org |

| Arginine 60 (Arg 60) | Not specified | cabidigitallibrary.org |

| Serine 6 (Ser 6) | Not specified | cabidigitallibrary.org |

| Leucine 56 (Leu 56) | Not specified | cabidigitallibrary.org |

These binding interactions suggest a mechanism by which this sulfated flavonoid could interfere with the normal function of the Alpha-Rep protein, potentially disrupting the viral replication cycle. cabidigitallibrary.org

Modulation of Enzyme Activity by Quercetin Sulfates

Quercetin sulfates, including the closely related Quercetin-3'-sulfate, have been shown to modulate the activity of several key enzymes. These interactions can lead to significant alterations in metabolic and detoxification pathways.

Xanthine (B1682287) Oxidase (XO): Research has demonstrated that Quercetin-3'-sulfate is a potent inhibitor of xanthine oxidase. mdpi.comresearchgate.net Its inhibitory strength is notable, proving to be a stronger inhibitor of 6-mercaptopurine (B1684380) oxidation than both the parent quercetin compound and the commonly used drug allopurinol (B61711). mdpi.comresearchgate.net For instance, the IC50 values for sulfated and methylated quercetin conjugates in inhibiting 6-mercaptopurine oxidation were found to be in the range of 0.2–0.6 μM, approximately ten-fold stronger than allopurinol (IC50 = 7.0 μM). mdpi.comresearchgate.net Quercetin-3'-sulfate was also found to be a more effective inhibitor of hypoxanthine (B114508) oxidation than allopurinol. mdpi.com

Cytochrome P450 (CYP) Enzymes: In contrast to their strong effect on xanthine oxidase, quercetin and its sulfated metabolites exhibit weaker interactions with certain cytochrome P450 enzymes. Studies have shown that Quercetin-3'-sulfate has weak inhibitory effects on CYP2C19 and CYP3A4. nih.govnih.govresearchgate.net Furthermore, it was observed to have no significant effect on the activity of CYP2D6. nih.govnih.govresearchgate.net

| Enzyme | Effect of Quercetin-3'-Sulfate | IC50 Value (µM) | Reference |

| Xanthine Oxidase (6-mercaptopurine substrate) | Strong Inhibition | 0.2–0.7 | mdpi.comresearchgate.net |

| Xanthine Oxidase (xanthine substrate) | Strong Inhibition | 0.2–0.7 | mdpi.comresearchgate.net |

| Cytochrome P450 2C19 (CYP2C19) | Weak Inhibition | >10 | nih.gov |

| Cytochrome P450 3A4 (CYP3A4) | Weak Inhibition | >10 | nih.gov |

| Cytochrome P450 2D6 (CYP2D6) | No Effect | - | nih.govnih.gov |

Cellular Uptake and Intracellular Trafficking Mechanisms of Sulfated Quercetin

The entry of sulfated quercetin metabolites into cells is a critical step for their potential biological activity. Unlike the parent aglycone, which can be absorbed via passive diffusion, sulfated forms rely on more specific transport mechanisms. nih.govwiley.com

Endocytotic Pathways and Carrier-Mediated Transport

The cellular uptake of sulfated quercetin, such as Quercetin-3'-O-sulfate, is primarily a temperature-dependent and saturable process, which is characteristic of carrier-mediated transport rather than simple passive diffusion. nih.gov This transport is facilitated by specific protein families, namely Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs). nih.govresearchgate.net

Several transporters have been identified as playing a role in the uptake and efflux of quercetin sulfates in various cell types, including liver and kidney cells. nih.govmdpi.com

| Transporter Family | Specific Transporter | Role in Transport | Cell Type/Location | Reference |

| OATPs | OATP1B1 | Strong Inhibition by Quercetin-3'-sulfate | - | nih.govnih.gov |

| OATPs | OATP1B3 | Strong Inhibition by Quercetin-3'-sulfate | - | nih.govnih.gov |

| OATPs | OATP2B1 | Strong Inhibition by Quercetin-3'-sulfate | - | nih.govnih.gov |

| OATPs | OATP4C1 | Uptake of Quercetin-3'-O-sulfate | HEK293, HepG2 cells | nih.govresearchgate.net |

| OATs | OAT1 | High affinity for Quercetin-3'-O-sulfate | Kidney tubular cells | mdpi.comnih.gov |

| OATs | OAT3 | Lower affinity for Quercetin-3'-O-sulfate | Kidney tubular cells | mdpi.comnih.gov |

| OATs | OAT4 | Uptake/Reabsorption of Quercetin-3'-O-sulfate | HEK293, Kidney tubular cells | nih.govwiley.comresearchgate.netsolvobiotech.com |

| ABC Transporters | MRP2 | Efflux of Quercetin-3'-O-sulfate | Liver, Kidney | wiley.commdpi.com |

| ABC Transporters | BCRP | Efflux of Quercetin-3'-O-sulfate | Kidney | mdpi.com |

Studies using human embryonic kidney (HEK293) cells engineered to express specific transporters showed that uptake of Quercetin-3'-O-sulfate was significantly higher in cells expressing OAT4 and OATP4C1 compared to control cells. nih.gov In hepatocellular carcinoma (HepG2) cells, inhibition of OATs and OATPs led to a significant reduction in the uptake of this metabolite. nih.gov Efflux from cells, particularly in the kidney and liver, is handled by transporters like MRP2 and BCRP. wiley.commdpi.com

Factors Influencing Intracellular Accumulation and Localization

The intracellular concentration and location of sulfated quercetin are governed by several factors. The process of sulfation itself significantly alters the physicochemical properties of the flavonoid, impacting its cellular behavior.

Transporter Affinity: The intracellular accumulation is heavily dependent on the affinity of the specific quercetin sulfate (B86663) for various uptake and efflux transporters. nih.gov The position and type of the conjugate (e.g., sulfate vs. glucuronide) are decisive in determining this affinity. nih.gov

Cell Type: The level of intracellular accumulation and the subcellular localization can vary significantly between different cell lines. researchgate.netugent.be For instance, quercetin has been observed to accumulate in the nucleus of endothelial cells and associate with the cell membrane in colon cancer cells. ugent.be

Cellular Stress: The physiological state of the cell can influence flavonoid accumulation. Studies on quercetin have shown that mitochondrial stress can lead to increased intracellular accumulation, with the flavonoid partially localizing to the mitochondria. researchgate.netugent.be In these instances, quercetin was detected as conjugated metabolites, including O-methylsulfates, within the mitochondria-enriched fraction of the cell. researchgate.net

Influence on Cellular Signaling Pathways (In Vitro Studies)

While much of the research on cellular signaling has focused on the parent compound, quercetin, emerging studies indicate that its sulfated metabolites also possess biological activity. However, their effects can differ significantly from the aglycone.

Studies on quercetin have shown it modulates a wide array of signaling pathways, including the PI3K/AKT/mTOR, MAPK, and NF-κB pathways, which are crucial in regulating cell proliferation, inflammation, and apoptosis. mdpi.comnih.gov It can also induce apoptosis through the activation of the FAS/FADD pathway and regulate the expression of oncogenic proteins like Ras. nih.govnih.gov

In contrast, the effects of sulfated quercetin appear to be more specific and sometimes attenuated. For example, unlike quercetin, sulfated flavonoids (quercetin 3'-O-sulfate, isoquercitrin (B50326) 4'-O-sulfate, and taxifolin (B1681242) 4'-O-sulfate) did not induce the expression of heme oxygenase-1 or cytochrome P450 1A1 in cell-based assays. nih.gov These genes are key components of cellular stress and detoxification responses, suggesting that sulfation alters the flavonoid's ability to activate these specific pathways. nih.gov

However, sulfated metabolites are not inert. Both Quercetin-3'-sulfate and Quercetin-3-glucuronide have been shown to inhibit NADPH oxidase-derived superoxide (B77818) release in vitro, indicating a direct impact on a key enzyme involved in oxidative stress and inflammatory signaling. nih.gov Furthermore, research on quercetin has shown it can activate the Nrf2-mediated antioxidant response element (ARE) pathway, a critical defense mechanism against oxidative stress. nih.govfrontiersin.org While direct evidence for Quercetin 3,3'-bissulfate(3-) is limited, the activity of other sulfates suggests that these metabolites can selectively modulate cellular signaling events, although often through mechanisms distinct from the parent compound.

Effects on Reactive Oxygen Species (ROS) Generation and Scavenging Systems

The parent compound, quercetin, exhibits a complex, dual-faceted role in managing cellular oxidative stress. Its interaction with reactive oxygen species (ROS) is not merely as a simple antioxidant but involves direct scavenging, enhancement of endogenous antioxidant defenses, and, paradoxically, pro-oxidant activities under certain conditions.

Quercetin directly scavenges various free radicals, including superoxide anion (O₂⁻) and hydroxyl radicals (OH⁻), an activity attributed to its pentahydroxyflavone structure. mdpi.com Beyond direct scavenging, quercetin has been shown to bolster the cell's own antioxidant machinery. Studies have demonstrated that quercetin treatment can increase the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and enhance levels of glutathione (B108866) (GSH). mdpi.comnih.gov SOD converts superoxide radicals into hydrogen peroxide (H₂O₂), which is then broken down into water by CAT and glutathione peroxidase, with GSH acting as a crucial hydrogen donor. mdpi.com

Conversely, quercetin can also exhibit pro-oxidant effects, which appear to be concentration-dependent. wikipathways.org This activity can lead to the generation of ROS, which may contribute to its anti-cancer effects by inducing oxidative stress and subsequent cell death in tumor cells. wikipathways.orgjmb.or.kr For instance, in glioma cells, quercetin has been found to modulate Rac1-p66Shc signaling, which is involved in ROS production. frontiersin.org This dual nature suggests that its net effect—whether antioxidant or pro-oxidant—is dependent on the specific cellular context and concentration. wikipathways.org

| Mechanism | Effect of Quercetin | Key Molecules Involved | Reference |

|---|---|---|---|

| Direct Scavenging | Neutralization of free radicals | Superoxide anion (O₂⁻), Hydroxyl radical (OH⁻) | mdpi.com |

| Enhancement of Endogenous Systems | Increased expression and activity of antioxidant enzymes | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (GSH) | mdpi.comnih.gov |

| Pro-oxidant Activity | Generation of ROS, induction of oxidative stress | Rac1-p66Shc signaling | wikipathways.orgfrontiersin.org |

Modulation of Inflammatory Responses at a Molecular Level

Quercetin is a potent modulator of inflammatory pathways, acting on multiple molecular targets to suppress the inflammatory response. Its anti-inflammatory effects are achieved primarily through the inhibition of inflammation-producing enzymes and the downregulation of key signaling cascades. mdpi.com

A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively—potent mediators of inflammation. mdpi.commdpi.com Furthermore, quercetin significantly impacts major inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. wikipathways.orgmdpi.com NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. frontiersin.org In its inactive state, NF-κB is held in the cytoplasm, but upon stimulation by signals like lipopolysaccharide (LPS), it translocates to the nucleus to activate the transcription of pro-inflammatory cytokines. frontiersin.org Quercetin has been shown to inhibit this translocation, thereby suppressing the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.comfrontiersin.org Studies in bovine mammary epithelial cells demonstrated that quercetin alleviates LPS-induced inflammation by suppressing the TLR4/NF-κB signaling pathway. frontiersin.org

| Molecular Target/Pathway | Effect of Quercetin | Downstream Consequences | Reference |

|---|---|---|---|

| COX and LOX Enzymes | Inhibition | Reduced synthesis of prostaglandins and leukotrienes | mdpi.commdpi.com |

| NF-κB Signaling Pathway | Inhibition of activation and nuclear translocation | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | mdpi.comfrontiersin.org |

| Toll-Like Receptor 4 (TLR4) | Suppression | Inhibition of LPS-induced inflammatory response | frontiersin.org |

| MAPK Signaling (Erk1/2, JNK) | Inhibition of phosphorylation | Reduced inflammatory signaling | mdpi.com |

Impact on Cell Cycle and Apoptotic Pathways (in model systems)

In various model systems, quercetin has been shown to exert significant control over cell proliferation and survival by directly impacting the cell cycle and inducing apoptosis (programmed cell death). These effects are central to its observed anti-cancer properties. revistabionatura.com

Quercetin can induce cell cycle arrest at multiple phases, including G1, S, or G2/M, depending on the cell type and experimental conditions. researchgate.net This arrest is orchestrated by modulating the levels and activity of key cell cycle regulatory proteins. For example, to induce G1 arrest, quercetin can inhibit the expression of Cyclin D and upregulate cyclin-dependent kinase (CDK) inhibitors like p21 and p27. researchgate.net It can also trigger the tumor suppressor protein p53, which in turn activates p21 to halt the cell cycle. researchgate.net Arrest in the G2/M phase is often associated with decreased expression of Cyclin B1 and CDK1. researchgate.net

In addition to halting proliferation, quercetin can trigger apoptosis through both intrinsic and extrinsic pathways. It has been shown to alter the balance of the Bcl-2 family of proteins, downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. mdpi.com This shift leads to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway, followed by the activation of executioner caspases, such as caspase-3 and caspase-9. mdpi.com Some quercetin derivatives have also been found to induce apoptosis by increasing the expression of genes like AIF (Apoptosis-Inducing Factor) and EndoG (Endonuclease G), which are involved in caspase-independent cell death. biomolther.org

| Process | Effect of Quercetin | Key Molecular Markers | Reference |

|---|---|---|---|

| Cell Cycle Arrest (G1 Phase) | Induction | Inhibition of Cyclin D; Upregulation of p21, p27, p53 | researchgate.net |

| Cell Cycle Arrest (G2/M Phase) | Induction | Decreased expression of Cyclin B1, CDK1 | researchgate.net |

| Apoptosis (Intrinsic Pathway) | Induction | Upregulation of Bax; Downregulation of Bcl-2; Activation of Caspase-9, Caspase-3 | mdpi.com |

| Apoptosis (Caspase-Independent) | Induction | Increased expression of AIF, EndoG | biomolther.org |

Advanced Analytical Methodologies for Research on Quercetin 3,3 Bissulfate 3

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in isolating and identifying Quercetin (B1663063) 3,3'-bissulfate(3-) from intricate mixtures such as biological fluids and plant extracts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoid metabolites. For compounds structurally related to Quercetin 3,3'-bissulfate(3-), reversed-phase HPLC is commonly employed. This method typically utilizes a C18 column and a gradient elution system. The mobile phase often consists of an aqueous solvent (like water with a small percentage of acid, such as acetic or formic acid, to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol).

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification when compared to a known standard. Detection is frequently carried out using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at specific wavelengths. For flavonoids, detection wavelengths are often set around 280 nm and 370 nm. The quantification of related compounds can be achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations. japsonline.com

A study on the simultaneous estimation of various flavonoids and phenolic acids utilized a reversed-phase HPLC method with a C18 column and a gradient of acetonitrile and 1% aqueous acetic acid. japsonline.com Detection was performed at multiple wavelengths to accommodate the different absorption maxima of the compounds. japsonline.com While not specifically analyzing Quercetin 3,3'-bissulfate(3-), this methodology is directly applicable to its separation and tentative identification.

Table 1: HPLC Parameters for Analysis of Related Flavonoids

| Parameter | Details |

|---|---|

| Column | Acclaim C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | Gradient of acetonitrile and 1% aqueous acetic acid |

| Detector | Photo Diode Array (PDA) at 272, 280, and 310 nm |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 20 µL |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

When coupled with a tandem mass spectrometer, this technique provides not only retention time data but also mass-to-charge ratio (m/z) and fragmentation patterns, which are highly specific for structural confirmation. Electrospray ionization (ESI) is a common ionization source for flavonoid analysis, often operated in the negative ion mode, which is particularly suitable for acidic compounds like sulfates.

A UPLC-MS/MS method was developed for the quantification of quercetin and its metabolites in human plasma and urine. researchgate.net This involved a solid-phase extraction for sample clean-up, followed by UPLC separation and MS/MS detection. researchgate.net The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, offers exceptional selectivity and sensitivity for quantification. researchgate.net Such a method would be ideal for the analysis of Quercetin 3,3'-bissulfate(3-).

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once separated, spectroscopic and spectrometric techniques are employed to confirm the precise chemical structure of Quercetin 3,3'-bissulfate(3-).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For Quercetin 3,3'-bissulfate(3-), NMR would be used to determine the exact positions of the sulfate (B86663) groups on the quercetin backbone.

The chemical shifts (δ) of the aromatic protons and carbons in the quercetin structure are well-documented. The attachment of a sulfate group causes a significant downfield shift of the proton and carbon signals at and near the site of sulfation. By comparing the NMR spectra of Quercetin 3,3'-bissulfate(3-) with that of the parent quercetin molecule, the positions of the two sulfate groups at the 3 and 3' positions can be unequivocally confirmed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in assigning all the proton and carbon signals and confirming the connectivity within the molecule.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is crucial for determining the molecular weight and elemental composition of Quercetin 3,3'-bissulfate(3-). High-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

For Quercetin 3,3'-bissulfate(3-), the expected monoisotopic mass is approximately 458.9345 Da. ebi.ac.uk In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the resulting fragment ions provide structural information. A characteristic fragmentation pattern for sulfated flavonoids is the neutral loss of an SO₃ group (80 Da). For Quercetin 3,3'-bissulfate(3-), one would expect to see sequential losses of two SO₃ groups, leading to fragment ions corresponding to quercetin-3-sulfate and the quercetin aglycone. This fragmentation pattern is a strong indicator of the presence and number of sulfate groups.

Table 2: Expected Mass Spectrometric Data for Quercetin 3,3'-Bissulfate(3-)

| Ion | Expected m/z (Negative Mode) |

|---|---|

| [M-H]⁻ | ~459.9423 |

| [M-H-SO₃]⁻ | ~379.9791 |

| [M-H-2SO₃]⁻ | ~300.0159 (Quercetin aglycone) |

Quantitative Analysis in Biological and Synthetic Matrices

The accurate quantification of Quercetin 3,3'-bissulfate(3-) in complex samples like plasma, urine, or synthetic reaction mixtures is vital for pharmacokinetic studies and for monitoring chemical synthesis.

UPLC-MS/MS is the gold standard for quantitative analysis due to its high sensitivity, selectivity, and wide dynamic range. The development of a robust quantitative method involves several key steps:

Sample Preparation: This is critical to remove interfering substances from the matrix. Solid-phase extraction (SPE) is a common and effective technique for cleaning up biological samples before analysis.

Internal Standard: An appropriate internal standard (IS) is used to correct for variations in sample processing and instrument response. The IS should be structurally similar to the analyte but have a different mass. For quercetin metabolites, isotopically labeled standards or other flavonoids not present in the sample are often used.

Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area ratio of the analyte to the IS is plotted against the concentration.

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity (limit of detection and quantification), and stability.

A validated UPLC-MS/MS method for quantifying quercetin and its metabolite isorhamnetin (B1672294) in human plasma and urine demonstrated good linearity over a concentration range of 25–3000 ng/mL in plasma and 100–8000 ng/mL in urine. researchgate.net The method showed acceptable accuracy and precision, making it suitable for pharmacokinetic studies. researchgate.net A similar approach would be directly applicable to the quantitative analysis of Quercetin 3,3'-bissulfate(3-).

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Quercetin 3,3'-bissulfate(3-) |

| Quercetin |

| Acetonitrile |

| Methanol (B129727) |

| Acetic acid |

| Formic acid |

| Quercetin-3-sulfate |

Sample Preparation Strategies for Complex Matrix Analysis

The analysis of Quercetin 3,3'-bissulfate(3-) and other quercetin sulfates in biological matrices such as plasma and urine presents significant analytical challenges. These challenges stem from the low concentrations of the analytes, the complexity of the matrix itself, and the presence of numerous interfering substances. ucdavis.edusolveresearch.com Effective sample preparation is therefore a critical step to isolate and concentrate the target analytes, remove interferences, and ensure the accuracy and sensitivity of subsequent analytical quantification, typically performed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). researchgate.net

Common strategies for extracting quercetin sulfates from complex biological samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The choice of method often depends on the specific matrix, the required level of cleanliness, and the analytical technique to be employed.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples. This is often achieved by adding an organic solvent or an acid.

Solvent Precipitation : Acetonitrile is frequently used due to its ability to efficiently precipitate proteins while keeping the analytes of interest, like quercetin metabolites, in the supernatant. cambridge.orgscielo.br For instance, one method involves adding acetonitrile mixed with acetic acid to plasma samples, followed by vortexing and centrifugation to separate the precipitated proteins. scielo.br Another approach uses a simple addition of 2.75 volumes of acetone (B3395972) to plasma, which yields a recovery rate of over 85% for flavonoids. core.ac.uk In other protocols, a mixture of DMSO/methanol (1:4, v/v) has been successfully used to precipitate proteins from plasma, urine, and bile. nih.gov

Acidification : Prior to extraction, samples are often acidified. This can improve the stability of the flavonoid sulfates and enhance extraction efficiency. Acetic acid is commonly used to lower the pH of the plasma or urine sample. core.ac.uknih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective and widely used technique for cleaning up and concentrating analytes from complex matrices. researchgate.net It offers superior selectivity compared to PPT.

Sorbent Selection : Reversed-phase sorbents, such as C18 or polymeric materials like Oasis HLB (Hydrophilic-Lipophilic Balanced), are commonly employed. researchgate.netmdpi.comnih.gov Oasis HLB cartridges are particularly popular for their ability to retain a wide range of compounds, from polar to non-polar. researchgate.netmdpi.com

Methodology : A typical SPE procedure involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analytes with a suitable solvent. For example, a method for serum and urine involves diluting the sample with phosphoric acid, loading it onto an Oasis HLB cartridge, washing with methanol/phosphoric acid solutions of increasing organic content, and eluting with methanol. mdpi.com Another validated method for plasma uses C18 Sep-Pak cartridges, with elution performed using aqueous acetone at a specific pH. nih.gov

The following table summarizes various SPE methods used for the analysis of quercetin metabolites in biological fluids.

Table 1: Solid-Phase Extraction (SPE) Methods for Quercetin Metabolites

| Matrix | SPE Cartridge | Conditioning Solvent | Wash Solvent(s) | Elution Solvent |

|---|---|---|---|---|

| Serum/Urine | Oasis HLB (30 mg) | 1 mL of 0.5 M phosphoric acid | 1) 1 mL of 5% methanol in 0.5 M phosphoric acid2) 1 mL of 50% methanol in 0.5 M phosphoric acid | 3 mL of methanol |

| Plasma | C18 Sep-Pak Light | Not specified | Not specified | Aqueous acetone (50% v/v, pH 3.5) |

Data compiled from studies on quercetin metabolite analysis. researchgate.netmdpi.comnih.gov

Enzymatic Hydrolysis

To analyze the total aglycone content or to aid in the identification of conjugated metabolites, enzymatic hydrolysis is often performed. This step uses enzymes like β-glucuronidase and sulfatase to cleave the glucuronide and sulfate groups from the quercetin backbone. nih.govmdpi.com The hydrolysis is typically carried out by incubating the sample with a mixture of these enzymes at 37°C. core.ac.ukmdpi.com For instance, plasma samples can be treated with sulfatase type H-5 from Helix pomatia to hydrolyze sulfate conjugates before further extraction and analysis. physiology.org It is important to note that this step is for the quantification of total quercetin and not for the direct analysis of specific conjugates like Quercetin 3,3'-bissulfate(3-).

Stabilization of Analytes

Quercetin and its metabolites can be susceptible to degradation during sample processing. To prevent this, antioxidants are often added to the samples. Ascorbic acid and L-cysteine are commonly used to stabilize the analytes during sample handling and storage. researchgate.netmdpi.com

The following table provides a detailed overview of research findings on sample preparation for quercetin sulfates in complex matrices.

Table 2: Detailed Research Findings on Sample Preparation Strategies

| Study Focus | Matrix | Preparation Strategy | Key Findings & Conditions | Reference |

|---|---|---|---|---|

| Flavonoid Recovery | Human Plasma | Acidification followed by Acetone Precipitation | Plasma acidified to pH 4.9 with acetic acid; extraction with 2.75 volumes of acetone. Recovery >85%. | core.ac.uk |

| Metabolite Profiling | Rat Plasma, Urine, Bile | Protein Precipitation | Samples mixed with DMSO/methanol (1:4, v/v) and kaempferol (B1673270) as internal standard. | nih.gov |

| Metabolite Quantification | Human Plasma | Acetonitrile Precipitation | Addition of acetonitrile to plasma, with [2-14C]Quercetin-4'-glucoside as internal standard to monitor extraction efficiency. | cambridge.org |

| General Metabolite Analysis | Human Serum & Urine | Solid-Phase Extraction (SPE) | Samples diluted with 0.5 M phosphoric acid, extracted using Oasis HLB cartridges. | mdpi.com |

| Quercetin Quantification | Human Plasma | Solid-Phase Extraction (SPE) | Extraction using C18 Sep-Pak Light cartridges; elution with aqueous acetone (50% v/v, pH 3.5). | nih.gov |

Theoretical and Computational Studies on Quercetin 3,3 Bissulfate 3

Molecular Docking and Dynamics Simulations for Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Quercetin (B1663063) 3,3'-bissulfate(3-), and a macromolecular target, typically a protein. ijsrtjournal.com Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. plos.orgbiorxiv.org

For sulfated flavonoids, these simulations are particularly valuable. The sulfate (B86663) groups introduce significant negative charges and increase the molecule's polarity, which can lead to enhanced electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in a protein's binding site. tandfonline.com Studies on the parent compound, quercetin, and its other derivatives have shown its ability to bind to a wide range of proteins, including enzymes and signaling proteins, often through hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net

In the case of Quercetin 3,3'-bissulfate(3-), molecular docking would predict strong interactions within protein active sites that feature complementary electrostatic surfaces. The two sulfate groups at the 3 and 3' positions are expected to act as key pharmacophores, forming strong salt bridges and hydrogen bonds.

MD simulations, typically run for nanoseconds to microseconds, can further elucidate the dynamic behavior of the Quercetin 3,3'-bissulfate(3-)-protein complex. biorxiv.org These simulations can assess the stability of the docked pose, revealing whether the initial interactions are maintained over time. plos.org They also show the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event. For instance, simulations could reveal that the flexible sulfate groups can orient themselves to optimize interactions within the binding pocket.

Table 1: Example Docking Scores of Quercetin and its Derivatives against Various Protein Targets This table is illustrative of typical docking results for flavonoids; specific values for Quercetin 3,3'-bissulfate(3-) are not publicly available but would be expected to show strong (i.e., more negative) binding energies with electrostatically complementary targets.

| Compound | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Quercetin | Inducible Nitric Oxide Synthase (iNOS) | -97.17 | nih.gov |

| Quercetin 3-sulfate | Dengue NS2B-NS3 Protease | -20.989 | d-nb.info |

| Quercetin 3'-glucoside | NADPH Oxidase (NOX) | -12.8 | researchgate.net |

| Quercetin 3,4'-diglucoside | Catalase (CAT) | -11.5 | researchgate.net |

| Rutin (Quercetin-3-O-rutinoside) | Lipoxygenase (LOX) | -10.9 | researchgate.net |

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and properties of molecules. researchgate.netrsc.org These methods can calculate a range of molecular descriptors that help explain a molecule's stability, reactivity, and spectroscopic characteristics. tandfonline.comornl.gov

For Quercetin 3,3'-bissulfate(3-), DFT calculations would provide optimized molecular geometry, detailing bond lengths and angles. A key output is the distribution of electron density, which can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP map for this compound would show large negative potential regions around the two sulfate groups and the deprotonated 7-hydroxyl group (at pH 7.3), highlighting these areas as prime sites for electrophilic attack or interaction with positive charges. ebi.ac.uk

Another critical set of parameters derived from quantum calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. tandfonline.com The addition of two electron-withdrawing sulfate groups to the quercetin structure would be expected to lower the energy of both the HOMO and LUMO, and significantly alter the HOMO-LUMO gap compared to the parent quercetin, thereby modulating its reactivity and redox properties.

Table 2: Comparison of Calculated Molecular Properties for Quercetin and Predicted Effects for Quercetin 3,3'-bissulfate(3-) This table contrasts known calculated values for quercetin with the theoretically predicted effects of bissulfation.

| Molecular Property | Quercetin (Calculated) | Quercetin 3,3'-bissulfate(3-) (Predicted Effect) |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ~4.08 eV | Expected to be significantly altered, influencing chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential near hydroxyl oxygens. | Strongly negative potential localized at the sulfate (SO₃⁻) and phenoxide (O⁻) groups. |

| Dipole Moment | Moderate | Significantly increased due to the highly polar sulfate groups and overall charge. |

| Reactivity | High chemical reactivity indicated by low energy gap. tandfonline.com | Reactivity profile dominated by the charged sulfate moieties, favoring electrostatic interactions. |

Structure-Activity Relationship Modeling for Sulfated Flavonoids

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural features with its biological activity. d-nb.infoturkjps.org For flavonoids, SAR studies have identified several key structural elements that govern their activity, such as the hydroxylation pattern on the A and B rings and the double bond in the C ring. nih.govnih.gov

When considering sulfated flavonoids like Quercetin 3,3'-bissulfate(3-), the SAR model must incorporate the influence of the sulfate groups. The primary factors to consider are:

Number of Sulfate Groups: Increasing the number of sulfates generally increases water solubility but may also increase steric hindrance and alter binding affinity.

Position of Sulfation: The location of the sulfate group is critical. Sulfation at the 3 and 3' positions, as in Quercetin 3,3'-bissulfate(3-), directly modifies two key hydroxyl groups often involved in hydrogen bonding in the parent compound. This modification replaces hydrogen bond donating capacity with a strong negatively charged acceptor group, fundamentally changing its interaction profile.

Physicochemical Properties: Sulfation drastically increases the molecule's polarity and topological polar surface area (TPSA) while lowering its lipophilicity (logP). tandfonline.com This enhances interactions with polar binding sites but may hinder passage through nonpolar biological membranes.

QSAR models for sulfated flavonoids would use computational descriptors (e.g., partial charges, electrostatic potentials, size, shape) to build a statistical model that can predict the biological activity of untested compounds. researchgate.net For Quercetin 3,3'-bissulfate(3-), descriptors related to its electrostatic field and hydrogen bonding capacity would likely be the most significant predictors in such a model.

Table 3: General Structure-Activity Relationship (SAR) Principles for Flavonoids and the Impact of Sulfation

| Structural Feature/Modification | General Effect on Flavonoid Activity | Specific Impact of Sulfation (e.g., in Quercetin 3,3'-bissulfate) |

|---|---|---|

| Hydroxyl (-OH) groups | Key for hydrogen bonding and antioxidant activity. | Replaced by sulfate (-OSO₃⁻), changing H-bond donor to acceptor and adding strong negative charge. |

| C2=C3 double bond in C ring | Contributes to the planarity of the molecule, enhancing interaction with flat binding sites. nih.gov | This core feature is retained, but its electronic properties are modulated by the adjacent 3-sulfate group. |

| Lipophilicity (logP) | Influences membrane permeability and hydrophobic interactions. | Drastically decreased, enhancing water solubility but likely reducing passive diffusion across membranes. tandfonline.com |

| Electrostatic Interactions | Dependent on the number and position of polar hydroxyl groups. | Dramatically enhanced due to the highly charged sulfate groups, promoting binding to positively charged protein domains. tandfonline.com |

Prediction of Metabolic Pathways and Product Formation

Computational tools can predict the metabolic fate of xenobiotics by simulating enzymatic reactions. frontiersin.org For Quercetin 3,3'-bissulfate(3-), these predictions are informed by known metabolic pathways of flavonoids, which primarily involve Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation, sulfation) reactions. acs.orgmdpi.com

The formation of Quercetin 3,3'-bissulfate itself is a metabolic process. The enzyme quercetin-3-sulfate 3'-sulfotransferase catalyzes the transfer of a sulfo group to quercetin 3-sulfate, yielding quercetin 3,3'-bissulfate. wikipedia.org

Once formed, Quercetin 3,3'-bissulfate(3-) can be a substrate for further metabolism. In silico models and known enzymatic activities suggest several possibilities:

Further Sulfation: The enzyme quercetin-3,3'-bissulfate 7-sulfotransferase can add another sulfate group at the 7-position, forming quercetin 3,7,3'-trissulfate. wikipedia.org

Glucuronidation: The remaining free hydroxyl groups (at positions 5, 7, and 4') are potential sites for glucuronidation, a common metabolic pathway for flavonoids.

Degradation: Intestinal microflora can cleave the flavonoid ring structure, leading to the formation of smaller phenolic acids. researchgate.net

In silico tools like BioTransformer and Meteor Nexus can systematically predict these products by applying a library of known metabolic transformations to the structure of Quercetin 3,3'-bissulfate(3-). frontiersin.org

Table 4: Predicted Metabolic Transformations for Quercetin 3,3'-bissulfate(3-)

| Metabolic Reaction | Enzyme Family (Example) | Predicted Product | Supporting Evidence |

|---|---|---|---|

| Sulfation | Sulfotransferase (SULT) | Quercetin 3,7,3'-trissulfate | Known activity of quercetin-3,3'-bissulfate 7-sulfotransferase. wikipedia.org |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Quercetin 3,3'-bissulfate-7-O-glucuronide | Common pathway for flavonoids with free hydroxyl groups. acs.org |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Quercetin 3,3'-bissulfate-4'-O-glucuronide | Common pathway for flavonoids with free hydroxyl groups. acs.org |